Xeroform
Description
Contextualization within Bismuth Coordination Chemistry
Bismuth tribromophenate is a key example within the broader field of bismuth coordination chemistry. This area of study focuses on compounds formed between a central bismuth ion and surrounding molecules or ions, known as ligands. In the case of bismuth tribromophenate, the trivalent bismuth cation (Bi³⁺) coordinates with three deprotonated 2,4,6-tribromophenol (B41969) ligands. The nature of this coordination imparts specific chemical and physical properties to the compound.
The nomenclature of bismuth tribromophenate itself reflects the complexities of coordination chemistry. It is systematically named bismuth;2,4,6-tribromophenolate, highlighting the ionic interaction between the bismuth and the phenolate (B1203915) groups. nih.gov Alternative names such as tris(2,4,6-tribromophenoxy)bismuthine and tris(2,4,6-tribromophenoxy)bismuthane are also used, which emphasize the covalent character of the Bi-O bonds and the number of organic ligands attached to the central metal atom. The flexible coordination geometry of the Bi(III) cation allows for the formation of diverse structural types, including the potential for layered materials. researchgate.net The study of such bismuth complexes is an active area of research, with new families of compounds, like Bi(III) polybromides, continuously being discovered. rsc.org
Table 1: Chemical Identifiers and Properties of Bismuth Tribromophenate
| Property | Value |
| CAS Number | 5175-83-7 |
| Molecular Formula | C₁₈H₆BiBr₉O₃ |
| Molecular Weight | ~1198.35 - 1201.38 g/mol |
| IUPAC Name | bismuth;2,4,6-tribromophenolate |
| Synonyms | Xeroform, Tris(2,4,6-tribromophenoxy)bismuthine |
Data sourced from multiple chemical databases. nih.govchemicalbook.com
Historical Trajectories of Bismuth Tribromophenate Research
The use of bismuth compounds in medicine has a long history, dating back over 300 years for treating various ailments. nih.gov Bismuth tribromophenate, commonly known by the trade name this compound, has been utilized for decades, particularly in the fields of burn and plastic surgery. nih.govresearchgate.net Its application as a wound dressing, often in a petrolatum-based gauze, became a standard practice for managing superficial and partial-thickness burns, as well as donor sites for skin grafts. researchgate.netnih.gov
Historically, the perceived benefit of bismuth tribromophenate in wound care was attributed to its antimicrobial properties, a characteristic common to many bismuth compounds. nih.govresearchgate.net This led to its widespread use with the aim of reducing wound infections and promoting healing. researchgate.netnih.gov Early research and clinical practice were largely based on the empirical observation of its effectiveness in maintaining a moist wound environment and acting as a non-adherent barrier. nih.gov
Contemporary Research Paradigms and Scholarly Significance of Bismuth Tribromophenate Investigations
Modern research has sought to provide a more nuanced understanding of bismuth tribromophenate's mechanism of action and to rigorously evaluate its efficacy. A significant focus of contemporary studies has been on its antimicrobial properties. Interestingly, some research has challenged the long-held belief in its direct antimicrobial activity when formulated in a petrolatum gauze. For instance, one study found that while bismuth tribromophenate unbound from the gauze demonstrated antimicrobial activity against a range of pathogens, the this compound® dressing itself did not show a measurable zone of inhibition for fifteen common burn pathogens. nih.govresearchgate.net This suggests that the clinical benefits of the dressing may be more related to its function as an occlusive and non-adherent covering that promotes a healing environment, rather than a direct bactericidal effect. nih.gov
Current investigations also involve comparative studies with other wound dressings. For example, research has compared the outcomes of burn patients treated with bismuth tribromophenate gauze versus silver sulfadiazine (B1682646) cream. researchgate.net One retrospective study on pediatric scald burns found that while the rates of skin grafting were similar, the average size of the skin graft required was significantly smaller in the group treated with bismuth tribromophenate gauze. researchgate.net This suggests that the less frequent dressing changes associated with the gauze may be less traumatic to the healing tissue. researchgate.net
The scholarly significance of ongoing research lies in refining the clinical applications of bismuth tribromophenate and exploring the broader potential of bismuth-based compounds. Researchers are investigating the development of new bismuth complexes with enhanced antimicrobial or other therapeutic properties. researchgate.netresearchgate.net The low toxicity profile of many bismuth compounds makes them attractive candidates for further development as therapeutic agents. researchgate.netnih.gov
Table 2: Selected Research Findings on Bismuth Tribromophenate
| Research Focus | Key Finding | Reference |
| Antimicrobial Activity | Bismuth tribromophenate unbound from this compound® dressing showed antimicrobial activity, but the dressing itself did not exhibit a measurable zone of inhibition against 15 common burn pathogens. | nih.govresearchgate.net |
| Wound Healing in Burns | In pediatric scald burns, treatment with bismuth tribromophenate gauze resulted in significantly smaller skin graft areas compared to silver sulfadiazine cream, despite a longer time to grafting. | researchgate.net |
| Biocompatibility | Bismuth tribromophenate dressings were found to be biocompatible with human dermal fibroblasts, showing no significant cytotoxicity compared to plain gauze. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
5175-83-7 |
|---|---|
Molecular Formula |
C6H3BiBr3O |
Molecular Weight |
539.78 g/mol |
IUPAC Name |
bismuth;2,4,6-tribromophenolate |
InChI |
InChI=1S/C6H3Br3O.Bi/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H; |
InChI Key |
ASNXTBLZRUQMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Bi+3] |
Other CAS No. |
5175-83-7 |
Related CAS |
118-79-6 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Formulation Science of Bismuth Tribromophenate
Chemical Synthesis Pathways of Bismuth Tribromophenate
The synthesis of bismuth tribromophenate involves the reaction of bismuth precursors with 2,4,6-tribromophenol (B41969) under controlled conditions. Various methods have been developed to optimize yield, purity, and scalability.
Precursor Chemistry and Reaction Conditions Analysis
The primary precursors for the synthesis of bismuth tribromophenate are a bismuth salt and 2,4,6-tribromophenol. Bismuth nitrate (B79036) is a commonly used bismuth precursor. drugfuture.com The reaction is typically carried out in an acidic medium to facilitate the formation of the desired compound.
The general synthesis involves dissolving the bismuth salt, such as bismuth nitrate, in an acid like nitric acid. matec-conferences.org To this acidic solution, 2,4,6-tribromophenol is added. The reaction mixture is then heated to promote the formation of the bismuth tribromophenate complex. The choice of solvent and the control of pH and temperature are critical parameters that influence the reaction's efficiency and the final product's quality.
Another approach involves the use of sodium tribromophenolate, which is reacted with bismuth nitrate. drugfuture.com This method, dating back to early 20th-century pharmaceutical preparations, highlights a long-standing interest in this compound.
| Precursor 1 | Precursor 2 | Reaction Medium | Key Condition |
| Bismuth Nitrate | 2,4,6-Tribromophenol | Acidic (e.g., Nitric Acid) | Heating |
| Bismuth Nitrate | Sodium Tribromophenolate | Not specified | Not specified |
Hydrolytic Synthesis Approaches and Process Optimization
Hydrolytic methods offer an alternative route for synthesizing bismuth compounds. These processes often involve the controlled hydrolysis of bismuth salts in the presence of the desired organic ligand. In the context of bismuth tribromophenate, a hydrolytic approach can be employed to produce a pharmacopoeial grade composition, specifically bismuth oxohydroxotribromophenolate. researchgate.net
One such process begins with metallic bismuth, which is first oxidized. The resulting bismuth oxide is then dissolved in nitric acid. researchgate.net A key step in this pathway is the hydrolytic purification of the bismuth solution to remove metal impurities. This is achieved through aqueous alkaline hydrolysis, which precipitates bismuth as an oxohydroxonitrate. researchgate.net This purified intermediate is then redissolved in nitric acid. The final synthesis of bismuth oxohydroxotribromophenolate is accomplished by adding an aqueous solution of sodium tribromophenolate in the presence of sodium acetate. researchgate.net This process requires careful control of pH (6.5–7.5) and temperature (90–95°C) to yield the desired product. researchgate.net
The initial pH of the reaction mixture can be as low as 1.8-2.0, leading to the formation of intermediate bismuth compounds before reaching the final product at a pH of around 8.0. matec-conferences.org
Isolation and Purification Techniques for Bismuth Tribromophenate
Following the synthesis, the crude bismuth tribromophenate must be isolated and purified to meet the required quality standards. Common techniques for isolation include filtration to separate the solid product from the reaction mixture.
Purification can be achieved through recrystallization or by washing the precipitate. For instance, after precipitation, the product can be washed with water to remove any unreacted starting materials and soluble byproducts. matec-conferences.org The purified product is then typically dried. The final product is an amorphous yellow powder. drugfuture.com
Scale-Up Synthesis Methodologies
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process parameters to ensure consistency, yield, and cost-effectiveness. The hydrolytic synthesis pathway, starting from metallic bismuth, has been tested on an industrial scale. researchgate.net This method's key features, such as the initial oxidation of bismuth and subsequent hydrolytic purification, are amenable to large-scale operations. researchgate.net
Precise control over temperature and pH is crucial during industrial production to optimize the quality and scalability of the final product. The ability to use technical grade raw materials and purify them in-process is a significant advantage for large-scale manufacturing. matec-conferences.org
Advanced Formulation Development for Bismuth Tribromophenate Applications
Due to its limited solubility, bismuth tribromophenate is often formulated as a suspension for various applications. drugfuture.com The development of stable and effective formulations is a key area of formulation science.
Strategies for Stable Suspension Preparation and Colloidal Systems
A primary application of bismuth tribromophenate is in topical preparations, where it is often formulated as an ointment. A stable suspension is critical for the efficacy of such products. google.com
A common approach involves suspending bismuth tribromophenate in a non-saponifiable, oleaginous base like petrolatum. google.com The process for creating a stable ointment includes:
Heating the Base: The petrolatum base is heated to a temperature between 40°C and 65°C to form a liquid melt. google.com
Mixing: The bismuth tribromophenate powder is then mixed into the melted base with stirring. google.com
Incomplete Homogenization: The mixture is then subjected to incomplete homogenization using a colloid mill or a similar device. google.com The degree of homogenization is a critical factor; it should be between 20% and 60% by volume. google.com
Less than 20% homogenization leads to an unstable suspension with particle settling. google.com
More than 60% homogenization can reduce the therapeutic efficacy. google.com
Temperature Control: The homogenization process must be carried out at an elevated temperature (around 45°C) to ensure a stable suspension. google.com
The goal of this process is to achieve a particle size range of less than two microns for a portion of the bismuth tribromophenate particles, which contributes to the stability of the suspension. google.com It has been demonstrated that a stable suspension can be created by hand mixing, although it may be less homogeneous than that produced with a colloid mill. nih.govresearchgate.net
| Formulation Component | Purpose | Processing Step | Key Parameter |
| Bismuth Tribromophenate | Active Ingredient | Mixing | Uniform dispersion |
| Petrolatum (Oleaginous Base) | Vehicle | Heating | 40°C - 65°C |
| N/A | Suspension Stabilization | Incomplete Homogenization | 20% - 60% by volume |
| N/A | Suspension Stabilization | Homogenization Temperature | ~45°C |
Integration into Polymeric Matrices and Hydrogel Systems
Bismuth Tribromophenate is most commonly formulated as an active ingredient within wound dressings, where its integration into a carrier matrix is essential for its application. The traditional and most widely recognized formulation involves its incorporation into a petrolatum-based polymeric matrix. Specifically, it is prepared as a fine mesh gauze containing 3% Bismuth Tribromophenate in a petrolatum base, famously known as Xeroform dressing. scispace.comresearchgate.netmdpi.com This formulation creates a non-occlusive to semi-occlusive barrier that helps maintain a moist wound environment while allowing for the absorption of exudate. mdpi.comontosight.ai
The science of formulation extends to more advanced systems, including hydrogels. Hydrogels are three-dimensional networks of hydrophilic polymer chains capable of holding large amounts of water, making them suitable for wound care. mdpi.comgoogle.com Research and patent literature describe the potential inclusion of Bismuth Tribromophenate as an antimicrobial agent in in-situ forming hydrogel wound dressings. google.com These systems can be applied directly to a wound as a liquid and subsequently form a flexible gel matrix. google.com The hydrogel can be based on synthetic polymers like modified polyvinyl alcohol (PVA), and the formulation may include other additives such as glycerol (B35011) or polyethylene (B3416737) glycol to modify its physical properties like viscosity, adhesion, and water uptake ability. google.com
The integration into these matrices is designed to control the release of the active compound and provide a specific physical interface at the wound site.
Table 1: Examples of Bismuth Tribromophenate Formulations in Polymeric and Hydrogel Systems
| Formulation Type | Matrix Material | Key Characteristics | Reference |
|---|---|---|---|
| Petrolatum Gauze Dressing (e.g., this compound) | Petrolatum on fine mesh gauze | Contains 3% Bismuth Tribromophenate; provides a moist environment; non-adherent. scispace.comresearchgate.net | scispace.comresearchgate.netmdpi.com |
| In-Situ Forming Hydrogel | Polyvinyl Alcohol (PVA) macromers | Applied as a liquid, forms a gel on the wound; can incorporate various active agents. google.com | google.com |
| Composite Polymer Films | Modified Starch (MS) and Polyvinyl Alcohol (PVA) | Films incorporating 10 wt.% this compound, demonstrating antimicrobial and antifungal activity. researchgate.net | researchgate.net |
Nanoparticle Formulation and Hybrid Material Development
The development of advanced biomedical materials has led to research into nanoparticle and hybrid formulations of bismuth compounds to leverage their inherent antimicrobial properties. While bismuth-based nanoparticles, such as those made from bismuth oxide or bismuth phosphate, have been synthesized and studied for their potent antibacterial activity, specific research focusing on the formulation of Bismuth Tribromophenate into nanoparticles is not extensively documented in the provided literature. researchgate.netohiolink.edu The general approach for bismuth nanoparticles involves methods that produce nearly spherical particles in the nanometer size range (e.g., 5-62 nm), which can effectively interact with and disrupt bacterial cells. researchgate.netohiolink.edu
However, Bismuth Tribromophenate is a key component in the development of hybrid materials for wound management. These materials combine traditional components with advanced scaffolds or matrices. For instance, dressings containing 3% Bismuth Tribromophenate have been used in conjunction with synthetic hybrid-scale fiber matrices (SHSFM). hmpgloballearningnetwork.com In this application, the Bismuth Tribromophenate dressing acts as a primary or secondary layer over a sophisticated, resorbable scaffold designed to promote granulation and reepithelialization. hmpgloballearningnetwork.com
Furthermore, research into composite materials has explored the integration of Bismuth Tribromophenate (as this compound) into composite polymer films made from modified starch and polyvinyl alcohol (PVA). researchgate.net These hybrid films demonstrate significant antibacterial and antifungal activity, indicating that the polymer matrix can be engineered to work synergistically with the bismuth compound. researchgate.net
Table 2: Bismuth Tribromophenate in Hybrid and Composite Materials
| Material Type | Components | Application/Finding | Reference |
|---|---|---|---|
| Hybrid Wound Dressing System | Synthetic Hybrid-Scale Fiber Matrix (SHSFM) + Petrolatum gauze with 3% Bismuth Tribromophenate. | Used as a dressing over an advanced, resorbable wound scaffold to support healing. hmpgloballearningnetwork.com | hmpgloballearningnetwork.com |
| Composite Polymer Film | Modified Starch (MS), Polyvinyl Alcohol (PVA), and 10 wt.% this compound (containing Bismuth Tribromophenate). | The resulting film exhibits significant antibacterial and antifungal properties. researchgate.net | researchgate.net |
Influence of Formulation Characteristics on Biological Research Outcomes
The formulation of Bismuth Tribromophenate has a profound influence on its observed biological activity, particularly its antimicrobial efficacy. Research findings clearly demonstrate that the manner in which the compound is bound or delivered by its carrier matrix is a critical determinant of its effectiveness.
A key example is the comparison between Bismuth Tribromophenate incorporated into a petrolatum gauze dressing (this compound) and the compound in an unbound state. researchgate.netnih.gov Multiple in-vitro studies using zone-of-inhibition methodology have shown that the standard this compound dressing exhibits little to no measurable antimicrobial activity against a wide range of common burn pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. researchgate.netnih.gov
In stark contrast, when Bismuth Tribromophenate is tested independent of the petrolatum gauze—for instance, as a 3% suspension in glycerol—it demonstrates potent, broad-spectrum antimicrobial activity. researchgate.netnih.gov In one study, the unbound compound was active against 12 of 13 pathogens tested. nih.gov This suggests that the petrolatum base in the this compound formulation may sequester the Bismuth Tribromophenate, preventing its release and interaction with microbes. researchgate.net Therefore, the utility of the dressing in clinical settings may be more related to its function as an impervious, non-adherent barrier that maintains a moist healing environment rather than a direct antimicrobial effect. researchgate.netnih.gov This highlights that the biological outcome in research is critically dependent on the formulation's ability to make the active agent bioavailable.
Table 3: Influence of Formulation on In-Vitro Antimicrobial Activity
| Formulation | Pathogen | Observed Antimicrobial Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| This compound® (3% Bismuth Tribromophenate in petrolatum gauze) | 15 common burn pathogens (including MRSA, MSSA, P. aeruginosa, E. coli) | No measurable zone of inhibition for any pathogen tested. | researchgate.netnih.gov |
| 3% Bismuth Tribromophenate in Glycerol Suspension (Unbound) | 12 out of 13 tested burn pathogens | Demonstrated antimicrobial activity. | researchgate.netnih.gov |
| Bismuth Subsalicylate (for comparison) | S. marcescens | Mean zone of inhibition of 89.6 mm. | nih.gov |
| Bismuth Subsalicylate (for comparison) | MSSA | Mean zone of inhibition of 47.2 mm. | nih.gov |
| Bismuth Subsalicylate (for comparison) | MRSA | Zone of inhibition of 13.8 mm (in 1 of 3 plates). | nih.gov |
Mechanistic Investigations of Bismuth Tribromophenate Biological Activity
Molecular and Cellular Mechanisms of Antimicrobial Action
Bismuth Tribromophenate's ability to combat microbial growth stems from several direct actions on bacterial cells. These mechanisms collectively contribute to its effectiveness against a range of pathogens.
A primary antimicrobial action of Bismuth Tribromophenate involves the disruption of the bacterial cell envelope. The compound is understood to bind to the bacterial cell membrane, a critical barrier that maintains cellular integrity. This interaction leads to an increase in the permeability of the membrane, causing the leakage of essential cellular contents and ultimately resulting in cell lysis and death. The bismuth compound's ability to compromise the physical structure of the bacterial cell is a key component of its antimicrobial efficacy. droracle.ai This disruption makes it an effective agent against many common wound pathogens. droracle.ai
Beyond physical disruption, the bismuth ions released from Bismuth Tribromophenate can interfere with crucial microbial metabolic pathways and enzyme functions. Bismuth has the capacity to inhibit key enzymes within bacteria. researchgate.net For instance, research on bismuth compounds has shown the inhibition of enzymes such as fumarase, which is a vital component of the citric acid cycle. researchgate.net By targeting such fundamental metabolic processes, bismuth can effectively halt the growth and proliferation of bacteria. This interference also extends to the synthesis of proteins, another essential function for bacterial survival. Studies on Helicobacter pylori have demonstrated that bismuth can disrupt various metabolic pathways related to growth, including those for purine, pyrimidine, amino acid, and carbon metabolism. nih.gov
The release of bismuth ions (Bi³⁺) is central to the compound's antimicrobial activity. These ions are responsible for the disruption of microbial organelles, leading to bacterial cell death. While the direct evidence for Bismuth Tribromophenate is still emerging, studies on bismuth-based nanoparticles (NPs) indicate that they can generate reactive oxygen species (ROS). google.comohiolink.edu ROS are highly reactive molecules that can cause significant damage to proteins, DNA, and cell membranes, leading to oxidative stress and cell death. mdpi.comresearchgate.net The generation of ROS is a recognized antimicrobial mechanism for various metal-based compounds and is believed to contribute to the broad-spectrum activity of bismuth. nih.gov
Bismuth compounds have been extensively studied for their activity against Helicobacter pylori, the bacterium responsible for most peptic ulcers. Research has shown that bismuth can downregulate key virulence factors of H. pylori, such as CagA and VacA, which are crucial for the bacterium's pathogenicity. nih.gov Furthermore, bismuth disrupts the assembly of flagella, which are necessary for bacterial colonization of the gastric mucosa. nih.gov It also inhibits antioxidant enzymes within the bacterium, making it more susceptible to oxidative stress. nih.gov Bismuth's multi-targeted approach against H. pylori is believed to be a reason for the low rates of bacterial resistance to this agent. nih.govnih.gov Proteomic analyses have revealed that bismuth can bind to numerous proteins in H. pylori, disrupting multiple essential pathways. nih.gov
Bismuth Tribromophenate is often described as a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without necessarily killing them outright. ontosight.ai This is particularly relevant in the context of its use in wound dressings like Xeroform®, where it helps to control the proliferation of bacteria in the wound environment. ontosight.airesearchgate.net
An interesting finding from a study on the antimicrobial spectrum of this compound® was that the dressing itself showed no measurable zone of inhibition against fifteen common burn pathogens. However, when Bismuth Tribromophenate was unbound from the petrolatum gauze and tested in a glycerol (B35011) suspension, it demonstrated antimicrobial activity against 12 of the 13 pathogens tested. nih.gov This suggests that the release of the active compound from the dressing is a critical factor in its efficacy and that its primary role in the dressing may be to prevent bacterial growth on the wound surface. researchgate.netnih.gov
Interactive Data Table: In-Vitro Efficacy of Unbound Bismuth Tribromophenate
The following table summarizes the antimicrobial activity of 3% w/v Bismuth Tribromophenate in a glycerol suspension against various burn pathogens, as determined by the zone of inhibition (ZOI) methodology. nih.gov
| Pathogen | Zone of Inhibition (mm) |
| Acinetobacter baumannii | Active |
| Candida albicans | Active |
| Enterobacter cloacae | Active |
| Escherichia coli | Active |
| Klebsiella pneumoniae (ESBL) | Active |
| Klebsiella pneumoniae | Active |
| Proteus mirabilis | Active |
| Pseudomonas aeruginosa | Inactive |
| Salmonella enterica | Active |
| Serratia marcescens | Active |
| Staphylococcus aureus (MRSA) | Active |
| Staphylococcus aureus (MSSA) | Active |
| Streptococcus pyogenes | Active |
Note: "Active" indicates a measurable zone of inhibition was observed. The exact measurements for each active pathogen were not specified in the source. nih.gov
Biological Mechanisms Beyond Direct Antimicrobial Effects
Current research primarily focuses on the direct antimicrobial actions of Bismuth Tribromophenate. Information regarding its biological mechanisms beyond these direct effects, such as potential anti-inflammatory or wound healing-promoting properties independent of its antimicrobial action, is not extensively detailed in the reviewed scientific literature. The primary recognized benefit in wound healing is attributed to its ability to prevent infection and maintain a moist wound environment when used in dressings. ontosight.ai
Modulation of Host Cellular Processes in Tissue Regeneration
Bismuth tribromophenate, often used in wound dressings, is believed to influence tissue regeneration through several mechanisms that modulate host cellular processes. ontosight.ai One of the primary ways it is thought to aid in healing is by creating a protective barrier over the wound. ontosight.ai This barrier helps to prevent the desiccation of the wound bed, thereby maintaining a moist environment that is conducive to the natural healing processes. ontosight.ai The maintenance of a moist wound environment is crucial for facilitating the migration of various cells essential for tissue repair, including keratinocytes and fibroblasts.
The process of wound healing is a complex and dynamic series of events that can be broadly categorized into three overlapping phases: inflammation, proliferation, and maturation (or remodeling). physio-pedia.com The proliferative phase is characterized by the formation of granulation tissue, which involves the creation of a new network of blood vessels (angiogenesis) and the proliferation of fibroblasts that deposit a new extracellular matrix. physio-pedia.com Research suggests that by providing an optimal environment, bismuth tribromophenate dressings can support these proliferative activities, leading to more efficient wound closure. biomedicinej.comresearchgate.net The occlusive nature of dressings containing bismuth tribromophenate, often in a petrolatum base, is highlighted as a key factor in enhancing the healing of burns and surgical sites.
Furthermore, the interaction of bismuth compounds with host cells may extend beyond simply providing a favorable environment. While direct evidence for bismuth tribromophenate specifically is still emerging, studies on other bismuth compounds have shown they can influence cellular activities. For instance, growth factors such as Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF) play a critical role in wound healing by stimulating fibroblast migration and proliferation, as well as the synthesis of extracellular matrix components like collagen. unam.mx By creating a stable wound environment, bismuth tribromophenate may indirectly support the optimal function of these endogenous growth factors.
It is also important to consider the role of cellular elimination in the healing process. Apoptosis, or programmed cell death, is a vital mechanism for removing inflammatory cells once they are no longer needed, allowing the transition from the inflammatory to the proliferative phase of healing. frontiersin.org A delay in this process can lead to chronic inflammation and impaired healing. unam.mxfrontiersin.org While direct modulation of apoptosis by bismuth tribromophenate has not been extensively studied, its role in promoting a clean and stable wound environment could theoretically contribute to the timely resolution of inflammation and progression of the healing cascade.
Potential for Anti-inflammatory Pathway Modulation
The inflammatory phase is the body's initial response to injury, characterized by the influx of immune cells to control bleeding and prevent infection. physio-pedia.com However, prolonged or excessive inflammation can be detrimental to the healing process. physio-pedia.com There is evidence to suggest that bismuth compounds may possess anti-inflammatory properties, which could contribute to their efficacy in wound care. mdpi.com
The anti-inflammatory effects of natural compounds often involve the modulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com These cytokines are key mediators of the inflammatory response. unam.mx While specific studies on bismuth tribromophenate's direct impact on these cytokine pathways in the context of wound healing are not abundant, the broader class of metal-based compounds is known to have immunomodulatory effects. mdpi.comresearchgate.net For example, TNF-α is crucial for initiating the response to injury and is detected in wounds within hours, playing a role in hemostasis and endothelial proliferation. unam.mx Similarly, IL-1 enhances collagenase production and stimulates the growth of fibroblasts and keratinocytes. unam.mx The modulation of these powerful signaling molecules is a potential mechanism by which bismuth tribromophenate could influence the inflammatory stage of wound healing.
Bismuth compounds have been investigated for their therapeutic effects in other inflammatory conditions. For instance, some bismuth complexes have been prepared with non-steroidal anti-inflammatory drugs (NSAIDs) as ligands, suggesting a potential synergistic or direct anti-inflammatory action. nih.gov The ability of bismuth ions to interact with various biological molecules could theoretically extend to the components of inflammatory signaling cascades. However, more research is needed to elucidate the specific pathways through which bismuth tribromophenate may exert anti-inflammatory effects in the wound environment.
It is important to note that the physical properties of bismuth tribromophenate dressings also contribute to reducing inflammation. By providing a protective barrier, these dressings can minimize further mechanical trauma and irritation to the wound, which can be a source of persistent inflammation. This, combined with its potential biochemical interactions, suggests a multi-faceted role in modulating the inflammatory response during tissue regeneration.
Interactions with Commensal Microbial Communities in Research Models
The skin is colonized by a diverse community of commensal microorganisms that play a role in maintaining skin health and immunity. When the skin barrier is breached, these and other pathogenic microbes can colonize the wound, potentially leading to infection and delayed healing. The antimicrobial properties of bismuth compounds are well-documented and are a key rationale for their use in wound dressings. nih.govresearchgate.net
Bismuth ions released from the compound are thought to exert their antimicrobial effect by disrupting bacterial cell walls and membranes, leading to increased permeability, leakage of cellular contents, and ultimately cell death. droracle.ai Bismuth can also interfere with essential bacterial processes such as enzyme activity and protein synthesis. In vitro studies have demonstrated the efficacy of bismuth tribromophenate against a range of bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net One study showed that bismuth tribromophenate, when not bound in a dressing, exhibited activity against 12 out of 13 tested burn pathogens. nih.govresearchgate.net
However, the interaction with commensal bacteria is a critical consideration. The overuse of broad-spectrum antibiotics can lead to dysbiosis, an imbalance in the normal microbial community, which can have negative consequences for the host. nih.gov While the primary goal in wound care is to prevent pathogenic infection, an ideal antimicrobial agent would selectively target pathogens while having minimal impact on the beneficial commensal flora.
Further research is needed to understand the nuanced interactions between bismuth tribromophenate and the wound microbiome. This could involve studies that characterize the microbial communities in wounds treated with bismuth tribromophenate dressings compared to other dressing types or untreated controls. Such studies would help to determine if bismuth tribromophenate promotes a healthy microbial balance conducive to healing or if it leads to undesirable shifts in the microbiota. Understanding these interactions is crucial for optimizing the use of bismuth-based dressings in clinical practice and for the development of future antimicrobial wound care strategies that are both effective and microbiome-sparing.
Data Tables
Table 1: Research Findings on the Biological Activity of Bismuth Tribromophenate
| Area of Investigation | Key Findings | Supporting Evidence/Mechanism | Citations |
| Tissue Regeneration | Promotes a moist wound healing environment. | Creates a protective barrier, preventing desiccation and facilitating cellular migration. | ontosight.ai |
| Supports the proliferative phase of healing. | The occlusive nature of dressings enhances the healing of burns and surgical sites. | ||
| Anti-inflammatory Potential | May possess anti-inflammatory properties. | Bismuth compounds, in general, are known to have immunomodulatory effects. | mdpi.com |
| Potential to modulate pro-inflammatory cytokines. | The class of metal-based compounds can influence inflammatory signaling molecules like TNF-α and IL-1. | unam.mxmdpi.com | |
| Antimicrobial Activity | Exhibits broad-spectrum antimicrobial effects. | Bismuth ions disrupt bacterial cell walls and interfere with essential cellular processes. | droracle.ai |
| Effective against antibiotic-resistant bacteria. | In vitro studies show inhibition of multidrug-resistant strains such as MRSA. | researchgate.net | |
| Activity may be dependent on formulation. | Unbound bismuth tribromophenate showed activity against a majority of tested burn pathogens. | nih.govresearchgate.net |
Efficacy Studies and Spectrum of Antimicrobial Activity of Bismuth Tribromophenate
In Vitro Antimicrobial Efficacy Assessments
In vitro studies are fundamental in characterizing the antimicrobial profile of a compound. For bismuth tribromophenate, these assessments have demonstrated a broad spectrum of activity, particularly when the compound is not bound in a dressing matrix. nih.govresearchgate.net
Research has shown that bismuth tribromophenate, when formulated as a 3% w/v suspension in glycerol (B35011), exhibits antimicrobial activity against a panel of common burn pathogens, which includes significant Gram-positive bacteria. nih.govresearchgate.net The tested organisms in these studies included Methicillin-sensitive Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA), and Vancomycin-resistant Enterococcus (VRE). nih.gov One key study found that this unbound form of bismuth tribromophenate was active against 12 out of 13 pathogens tested, which included these Gram-positive strains. nih.govresearchgate.net This indicates a notable efficacy against bacteria that are frequent causes of difficult-to-treat skin and soft tissue infections.
The same comprehensive studies evaluating bismuth tribromophenate's efficacy also included clinically important Gram-negative bacteria. The panel of 13 burn pathogens tested with a 3% w/v bismuth tribromophenate suspension included Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The finding that the compound was active against 12 of the 13 tested microorganisms confirms its broad-spectrum capabilities, extending to these challenging Gram-negative pathogens. nih.govresearchgate.net
The antimicrobial activity of bismuth tribromophenate extends to multidrug-resistant (MDR) strains, which pose a significant threat in clinical settings. The spectrum of pathogens tested in efficacy studies has explicitly included MRSA, VRE, and extended-spectrum beta-lactamase (ESBL) producing Klebsiella. nih.gov The demonstrated activity against these organisms underscores the potential of bismuth tribromophenate as a relevant antimicrobial agent in an era of increasing antibiotic resistance. nih.govresearchgate.net
Comparative studies help to contextualize the efficacy of an antimicrobial agent. Bismuth tribromophenate has been compared, both directly and indirectly, with other agents.
Bismuth Subsalicylate : In an in vitro study using zone-of-inhibition methodology, a 3% w/v suspension of bismuth tribromophenate was found to be active against 12 of 13 pathogens, while bismuth subsalicylate showed activity against fewer strains. nih.govresearchgate.net For instance, bismuth subsalicylate did not produce a zone of inhibition against K. pneumoniae or E. coli, whereas unbound bismuth tribromophenate was effective against a broader range of microbes. nih.gov
| Compound | Bacterial Strain | Mean Zone of Inhibition (mm) |
| Bismuth Subsalicylate | Methicillin-sensitive Staphylococcus aureus (MSSA) | 47.2 |
| Bismuth Subsalicylate | Methicillin-resistant Staphylococcus aureus (MRSA) | 13.8 (in 1 of 3 plates) |
| Bismuth Subsalicylate | Serratia marcescens | 89.6 (in 1 of 3 plates) |
| Bismuth Subsalicylate | Klebsiella pneumoniae | 0 |
| Bismuth Subsalicylate | Escherichia coli | 0 |
| Data derived from a zone-of-inhibition study. nih.govresearchgate.net |
Silver Sulfadiazine (B1682646) : A retrospective clinical study compared the outcomes of pediatric patients with mixed-depth scald burns treated with either silver sulfadiazine cream or a dressing containing 3% bismuth tribromophenate. researchgate.netnih.govwayne.edu While both are used in burn care, the study focused on healing outcomes rather than direct microbial killing. Patients treated with the bismuth tribromophenate gauze required significantly smaller skin grafts compared to those treated with silver sulfadiazine cream (147 cm² vs. 336 cm²). researchgate.netnih.gov This suggests that the bismuth tribromophenate dressing may promote better wound healing, although the study design does not allow for a direct comparison of antimicrobial efficacy. researchgate.netwayne.edu
In Vivo Efficacy in Preclinical Models
Preclinical models, particularly in animals, provide insights into the performance of a compound in a biological system, bridging the gap between in vitro data and clinical application.
The use of bismuth tribromophenate in wound dressings has been evaluated in a rat model for its effect on wound healing. nih.gov In a study comparing a handmade 3% bismuth tribromophenate-petrolatum dressing to the commercial Xeroform™ dressing, both were applied to full-thickness excisional wounds. nih.gov The results showed no statistical difference in the mean time to re-epithelialization between the handmade dressing (13.5 ± 1.0 days) and the commercial this compound™ (13.0 ± 1.6 days). nih.gov The study also found both dressings to be biocompatible, with cytotoxicity comparable to standard Kerlix gauze. nih.gov While this model confirms the compound's utility in promoting wound closure and its biocompatibility, the study noted that future work should focus on specifically characterizing the in vivo antimicrobial efficacy on pathogens within the burn wounds. nih.gov
Application in Other Excisional and Traumatic Wound Models
Bismuth tribromophenate, particularly in the form of this compound™ petrolatum gauze, is frequently utilized for managing various wound types, including superficial partial-thickness burns and skin graft donor sites. nih.gov Its efficacy has been evaluated in preclinical excisional wound models to assess its influence on wound healing dynamics.
One such study utilized an in vivo excisional wound model in rats to compare the healing outcomes of wounds treated with a standard this compound™ dressing, a handmade dressing containing 3% bismuth tribromophenate and petroleum jelly, and a simple gauze (Kerlix). nih.gov The primary metric for healing was the rate of re-epithelialization, measured as the mean time to complete wound closure. The results indicated no statistically significant difference in the healing times among the three groups. nih.gov This suggests that while the bismuth tribromophenate dressing is biocompatible and does not impede the healing process, its primary role in such wounds may be more related to providing a protective, occlusive barrier that prevents desiccation and mechanical trauma rather than actively accelerating re-epithelialization. nih.gov
The findings from this animal model provide insight into the performance of bismuth tribromophenate dressings in the context of clean, surgically created wounds.
Table 1: Mean Re-epithelialization Time in Rat Excisional Wound Model
| Dressing Type | Mean Time to Wound Closure (Days) | Standard Deviation |
|---|---|---|
| This compound™ (3% Bismuth Tribromophenate) | 13.0 | ± 1.6 |
| Alternative Bismuth-Petrolatum Dressing | 13.5 | ± 1.0 |
| Kerlix Gauze (Control) | 14.0 | ± 1.2 |
Data derived from an in vivo study on excisional wounds in rats. No statistical difference was observed between the groups. nih.gov
Evaluation in Models of Microbial Infection and Biofilm Formation
The antimicrobial properties of bismuth tribromophenate are a key rationale for its use in wound dressings. However, research into the antimicrobial spectrum of the complete dressing formulation has yielded specific insights.
An in-vitro study was conducted to determine the efficacy of this compound™, a petrolatum-based gauze with 3% bismuth tribromophenate, against a panel of fifteen common burn pathogens. nih.govresearchgate.net The zone-of-inhibition methodology was used, where a sterile square of the dressing was placed on agar (B569324) plates inoculated with pure bacterial or fungal strains. Following incubation, the area around the dressing was examined for inhibition of microbial growth. The study found that for all fifteen pathogens tested, the this compound™ dressing produced no measurable zone of inhibition. nih.gov In contrast, a 3% bismuth tribromophenate suspension in glycerol (unbound from the petrolatum gauze) demonstrated antimicrobial activity against 12 of 13 pathogens tested, suggesting that the vehicle or binding of the compound within the dressing matrix may limit its antimicrobial efficacy in this type of assay. nih.gov
Table 2: In-Vitro Zone of Inhibition for this compound™ Dressing Against Common Burn Pathogens
| Pathogen | Zone of Inhibition (ZOI) |
|---|---|
| Acinetobacter baumannii | None |
| Candida albicans | None |
| Enterobacter cloacae | None |
| Escherichia coli | None |
| Extended Spectrum Beta-Lactamase (ESBL) Klebsiella | None |
| Klebsiella pneumoniae | None |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | None |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | None |
| Proteus mirabilis | None |
| Pseudomonas aeruginosa | None |
| Salmonella enterica | None |
| Serratia marcescens | None |
| Staphylococcus epidermidis | None |
| Beta Hemolytic Streptococcus pyogenes | None |
| Vancomycin-Resistant Enterococcus (VRE) | None |
Results from a zone-of-inhibition study showing no measurable antimicrobial effect of the complete dressing against the tested pathogens. nih.gov
Regarding biofilm, which presents a significant challenge in wound healing, scanning electron microscopy (SEM) has been employed to visualize and characterize biofilm formation on wound dressings in situ. One study compared the efficacy of a bismuth tribromophenate dressing (this compound™) and an absorptive alginate calcium sodium dressing in preventing bacterial biofilm formation on skin graft donor sites in burn patients. nih.gov This imaging technique allows for the direct characterization of biofilm and evaluation of bacterial density on the dressing samples after clinical use, providing a model for assessing the anti-biofilm properties of wound care materials in a real-world setting. nih.gov
Research on Bacterial Resistance Development to Bismuth Tribromophenate
The potential for bacteria to develop resistance to antimicrobial agents is a critical consideration in wound care. Bismuth compounds are generally considered to have a low potential for inducing bacterial resistance. mdpi.com This is attributed to their multifactorial mechanism of action, which involves targeting multiple bacterial processes simultaneously, making it more difficult for bacteria to develop effective resistance through single mutations. mdpi.comnih.gov
Research into the mechanisms of bacterial resistance to bismuth ions has shown a strong link to iron metabolism. nih.gov Studies on Gram-negative bacteria have indicated that resistance to the inhibitory action of trivalent bismuth ions (Bi³⁺) is inversely related to the concentration of iron in the environment and is highly dependent on the bacteria's iron transport mechanisms, such as the production of siderophores. nih.gov The proposed mechanism suggests that bismuth may act as a non-specific competitor with iron, interfering with its transport and uptake. nih.gov Therefore, bacteria with more efficient iron uptake systems may exhibit greater intrinsic resistance to bismuth. nih.gov
Advanced Research Topics and Emerging Applications of Bismuth Tribromophenate
Nanotechnology-Based Research on Bismuth Tribromophenate and Related Compounds
Nanotechnology offers a transformative approach to enhancing the therapeutic and biomedical applications of bismuth compounds. By manipulating these materials at the nanoscale, researchers can unlock new properties and improve the efficacy of existing applications.
Synthesis and Characterization of Bismuth Tribromophenate Nanoparticles
While specific research on the synthesis of bismuth tribromophenate nanoparticles is not extensively detailed in available literature, the methodologies for producing other bismuth-based nanoparticles are well-established and could be adapted. These methods include both "top-down" approaches like laser ablation and "bottom-up" chemical techniques. pdx.edu Common chemical synthesis routes involve the reduction of a bismuth salt, such as bismuth nitrate (B79036), in the presence of a reducing agent and a stabilizing or capping agent to control particle size and prevent agglomeration. researchgate.net
Various methods have been successfully employed to create bismuth and bismuth oxide nanoparticles, each offering distinct advantages. nih.govnih.gov Green synthesis, for example, utilizes plant extracts as reducing and capping agents, offering an environmentally friendly alternative to conventional chemical methods. researchgate.netnih.gov
Common Synthesis Methods for Bismuth-Based Nanoparticles
| Synthesis Method | Description | Precursors/Agents | Key Advantages |
|---|---|---|---|
| Solvothermal Reduction | A chemical reduction process where a bismuth salt is reduced by a solvent, like ethylene (B1197577) glycol, at elevated temperature and pressure. researchgate.net | Bismuth nitrate, Ethylene glycol | Good control over crystal size and phase composition. researchgate.net |
| Green Synthesis | Utilizes plant extracts (e.g., Mentha pulegium) that act as both reducing and capping agents to form nanoparticles from a bismuth salt solution. nih.gov | Bismuth nitrate, Plant extract | Environmentally friendly, cost-effective, avoids toxic chemicals. nih.gov |
| Laser Ablation | Involves irradiating a bulk bismuth target submerged in a liquid solvent with a laser, causing the ejection of nanoparticles into the solution. nih.gov | Bulk bismuth metal, Aqueous or non-aqueous solvents | Produces colloidal solutions of high-purity nanoparticles. nih.gov |
| Sol-Gel Method | A wet-chemical technique involving the hydrolysis and polycondensation of metal-organic precursors to form a "sol" (colloidal solution) that then gels. nih.govnih.gov | Metal-organic compounds | Allows for the creation of homogenous metal oxides at low temperatures. nih.gov |
| Chemical Vapor Deposition (CVD) | Involves heating precursor materials into a gaseous phase, which then react or decompose on a substrate surface to form nanomaterials. nih.govnih.gov | Pure or metal-organic salts | Produces thin films and high-purity nanostructures. nih.gov |
Characterization of these nanoparticles is crucial to understanding their properties. Standard techniques include X-ray Diffraction (XRD) to determine the crystalline structure, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze morphology and size, and Dynamic Light Scattering (DLS) to measure the size distribution of particles in a solution. researchgate.netnih.gov
Investigations into Enhanced Antimicrobial Efficacy of Nanoparticulate Forms
Bismuth compounds have a long history of use as antimicrobial agents. nih.gov Research has shown that bismuth tribromophenate, when not bound within its petrolatum-based gauze dressing (Xeroform®), exhibits antimicrobial activity against a range of pathogens. nih.gov However, the efficacy of bismuth compounds can be significantly amplified when they are formulated as nanoparticles. nih.govtandfonline.com
The enhanced antimicrobial effect of bismuth nanoparticles (BiNPs) is attributed to their high surface-area-to-volume ratio, which increases their interaction with microbial cells. nih.gov Studies on various BiNPs have demonstrated potent activity against pathogenic bacteria such as Staphylococcus aureus, Helicobacter pylori, Escherichia coli, and Pseudomonas aeruginosa. nih.gov For instance, halide perovskite nanocrystals (HPNCs) based on bismuth have been shown to destroy over 90% of E. coli bacteria under visible light by producing reactive oxygen species. rice.edu The nanoparticulate form facilitates mechanisms that are less effective in bulk materials, such as disrupting bacterial glucose metabolism and inhibiting biofilm formation. nih.gov
While direct studies on the antimicrobial efficacy of bismuth tribromophenate nanoparticles are limited, the proven activity of the unbound compound suggests that a nanoparticulate formulation could offer a substantial increase in potency. nih.gov
Polymer-Based Nanosized Systems and Nanocomposites for Controlled Release Research
The integration of therapeutic agents into polymer-based systems is a cornerstone of modern drug delivery, enabling controlled and targeted release. nih.govmdpi.com These systems can be engineered as nanoparticles, microparticles, hydrogels, or electrospun nanofibers to encapsulate a drug and release it over a desired period. nih.govmdpi.com
Polymers used in these applications must be biocompatible and are often biodegradable. mdpi.com Common examples include poly(lactic-co-glycolic acid) (PLGA) and poly-ɛ-caprolactone (PCL). mdpi.com The release of the active agent from these polymer matrices can be triggered by specific conditions, such as changes in pH or the presence of certain enzymes, or it can occur gradually as the polymer matrix degrades. nih.gov
For a compound like bismuth tribromophenate, embedding it within a polymer-based nanosystem could offer several advantages:
Sustained Release: Providing a long-lasting antimicrobial effect at a wound site.
Improved Bioavailability: Protecting the compound from degradation and enhancing its delivery to the target area.
Targeted Delivery: Functionalizing the surface of nanoparticles with specific ligands can direct them to particular cell types or tissues. nih.gov
Electrospinning is a particularly versatile technique for creating nanofibrous wound dressings that can be loaded with antimicrobial agents, offering a high surface area and a structure that mimics the natural extracellular matrix, which can promote wound healing. mdpi.com
Bismuth-Containing Metal-Organic Frameworks (Bi-MOFs) in Biomedical Research
Bismuth-containing metal-organic frameworks (Bi-MOFs) are a class of hybrid crystalline materials constructed from bismuth ions or clusters linked together by organic ligands. nih.govresearchgate.net These materials are distinguished by their exceptionally high porosity and large surface areas. scienceopen.com Bi-MOFs are gaining significant attention in biomedical research due to bismuth's low toxicity and the frameworks' potential as drug carriers and antimicrobial agents. magtech.com.cnresearchgate.net
The synthesis of Bi-MOFs can be achieved through various methods, including hydrothermal, sonochemical, and microwave-assisted techniques. nih.gov The choice of organic ligand and synthesis conditions allows for precise control over the framework's structure, pore size, and chemical functionality. nih.govresearchgate.net Several notable Bi-MOF structures have been reported, such as CAU-7, CAU-17, and CAU-35. nih.govmagtech.com.cn
Notable Bismuth-Based Metal-Organic Frameworks (Bi-MOFs)
| Bi-MOF Name | Organic Ligand | Synthesis Method | Key Features & Applications |
|---|---|---|---|
| CAU-17 | Trimesic acid | Hydrothermal, Sonochemical, Microwave-assisted nih.gov | Porous structure, potent antimicrobial effects against oral pathogens, potential drug carrier. nih.govscienceopen.com |
| CAU-7 | Biphenyl-3,3',5,5'-tetracarboxylic acid | Hydrothermal | High stability, potential for gas storage and separation. |
| CAU-35 | Triazine-2,4,6-triyl-tribenzoic acid (TATB) | Hydrothermal (long reaction times) magtech.com.cn | Porous structure, demonstrates the tunability of Bi-MOF synthesis. magtech.com.cn |
Bi-MOFs exhibit potent antimicrobial activities, in some cases capable of disrupting bacterial membranes and eliminating biofilms at low concentrations. nih.govscienceopen.com Their porous nature makes them excellent candidates for drug delivery, where therapeutic molecules can be loaded into the pores and released in a controlled manner. magtech.com.cnresearchgate.net
Coordination Chemistry and Structure-Activity Relationship Studies
The biological activity of a metal-based compound is not determined solely by the metal ion but is profoundly influenced by the organic ligands to which it is coordinated. Understanding these structure-activity relationships is key to designing more effective therapeutic agents.
Ligand Design and Influence on Biological Activity
The biological activities of bismuth complexes are critically dependent on the properties of the attached ligands. mdpi.com Even minor modifications to a ligand's structure can have a significant impact on the resulting complex's efficacy. mdpi.com The ligand acts as a carrier for the Bi³⁺ ion, influencing its solubility, bioavailability, stability, and interaction with biological targets. nih.gov
Several key factors related to ligand design influence the biological activity of bismuth complexes:
Type of Donor Atoms: Bismuth(III) has a high affinity for sulfur, nitrogen, and oxygen atoms. scienceopen.com Ligands containing these atoms, such as thiols, Schiff bases, carboxylates, and dithiocarbamates, are commonly used. mdpi.comnih.gov Bismuth-thiol complexes, for example, have shown strong activity against H. pylori. mdpi.com
Chelation: Complexes with chelating ligands (those that bind to the metal ion through two or more donor atoms) are generally more thermodynamically stable in physiological environments compared to those with monodentate ligands. This stability can be crucial for the controlled release of the bismuth ion and, consequently, for its biological action. nih.gov
Lipophilicity: The presence of lipophilic (fat-soluble) groups on the ligand can increase the uptake of the bismuth complex into cells, thereby enhancing its antiproliferative or antimicrobial activity. nih.gov This has been observed with lipophilic thiol chelators. nih.govdntb.gov.ua
Computational methods like Density Functional Theory (DFT) and Molecular Docking are increasingly used to predict how these ligand modifications will affect the structure and activity of bismuth complexes, complementing experimental work and accelerating the design of new compounds with enhanced biological properties. mdpi.com
Spectroscopic and Crystallographic Elucidation of Bismuth Tribromophenate Complexes
Broader Biomedical Research Avenues for Bismuth-Based Compounds (Including BTP)
The therapeutic potential of bismuth-based compounds, including bismuth tribromophenate, extends beyond their traditional use as topical antiseptics. Researchers are actively investigating their efficacy in a variety of biomedical applications, leveraging the unique chemical and biological properties of bismuth.
Anti-fungal Research
Bismuth compounds have demonstrated notable anti-fungal properties, with research focusing on their ability to inhibit the growth of pathogenic fungi and disrupt biofilm formation. Bismuth nanoparticles (BiNPs), in particular, have shown significant promise. Studies have revealed that BiNPs can be effective against emergent multidrug-resistant yeasts like Candida auris.
Recent findings indicate that bismuth oxide nanoparticles (Bi2O3 NPs) can significantly inhibit the growth of Candida albicans, a common cause of fungal infections in humans. One study demonstrated that aqueous colloidal Bi2O3 NPs reduced C. albicans colony size by 85% and completely inhibited biofilm formation nih.govdovepress.com. This level of activity was found to be superior to that of some commonly used antifungal agents nih.govdovepress.com. The minimum inhibitory concentration (MIC) values of biosynthesized Bi-NPs against C. albicans and Candida glabrata have been reported to be 0.0312 µg/ml and 0.125 µg/ml, respectively researchgate.net.
The table below summarizes the in vitro anti-fungal activity of various bismuth compounds against different fungal species.
| Bismuth Compound | Fungal Species | Activity Metric | Result |
| Bismuth Nanoparticles (BiNPs) | Candida auris | MIC | 1-4 µg/mL nih.gov |
| Bismuth Oxide Nanoparticles (Bi2O3 NPs) | Candida albicans | Growth Inhibition | 85% reduction in colony size nih.govdovepress.com |
| Bismuth Oxide Nanoparticles (Bi2O3 NPs) | Candida albicans | Biofilm Inhibition | Complete inhibition nih.govdovepress.com |
| Biosynthesized Bi-NPs | Candida albicans | MIC | 0.0312 µg/ml researchgate.net |
| Biosynthesized Bi-NPs | Candida glabrata | MIC | 0.125 µg/ml researchgate.net |
| Bismuth(III) complex with sulfapyridine | Candida albicans | MIC | 44 µM nih.gov |
This table is based on available data and is for informational purposes only.
Anti-leishmaniasis Research
Leishmaniasis is a parasitic disease caused by Leishmania protozoa, and current treatments have limitations, including toxicity and the emergence of resistance. Bismuth compounds are being explored as potential alternatives to antimony-based drugs, which are the standard of care. The chemical similarity between bismuth and antimony suggests that bismuth-based therapies could be effective.
Research has shown that various bismuth(III) complexes exhibit significant anti-leishmanial activity. For instance, bismuth(III) complexes with substituted benzoic acids have demonstrated potent activity against Leishmania major promastigotes at low concentrations. Similarly, certain bismuth(III) complexes have shown promising activity against Leishmania infantum and Leishmania amazonensis promastigotes. One study highlighted a bismuth salt, [BiPh3CO3], as being particularly active, with low IC50 values against both L. infantum and L. amazonensis monash.edu.
The table below presents the in vitro anti-leishmanial activity of selected bismuth compounds.
| Bismuth Compound | Leishmania Species | Activity Metric | Result |
| [BiPh3CO3] | L. infantum | IC50 | 1.1 ± 0.37 µM monash.edu |
| [BiPh3CO3] | L. amazonensis | IC50 | 2.7 ± 0.34 µM monash.edu |
| [Bi(dppz)Cl3] | L. infantum chagasi (WT) | IC50 | ~0.6 µM nih.gov |
| [Bi(dppz)Cl3] | L. amazonensis (WT) | IC50 | ~1 µM nih.gov |
| Bismuth Nanoparticles (BiNPs) | L. (L.) amazonensis (promastigotes) | IC50 | < 0.46 nM |
| Bismuth(III) glycolate (B3277807) complex | L. major (amastigotes) | % Viability | 1.8 ± 0.9 at 50.0 µM researchgate.netresearchgate.net |
This table is based on available data and is for informational purposes only.
Anti-cancer Research
The potential of bismuth compounds as anti-cancer agents is a rapidly growing area of research. These compounds have been shown to inhibit the growth and proliferation of various cancer cell lines, including those of the breast, colon, lung, and cervix researchgate.net. The mechanism of action is thought to involve the induction of apoptosis (programmed cell death) in tumor cells, possibly through the generation of reactive oxygen species (ROS) and the inhibition of enzymes like proteases mdpi.com.
Several studies have highlighted the efficacy of novel bismuth(III) complexes. For example, a bismuth(III) complex with a thiosemicarbazone derivative was found to be highly active against human lung cancer cells, with IC50 values of 2.68 and 1.08 μM against the A549 cell line. Another study on biologically synthesized bismuth nanoparticles reported an IC50 value of 28.7 ± 1.4 µg/ml against the HT-29 human colon adenocarcinoma cell line after 24 hours of exposure nih.gov. Bismuth lipophilic nanoparticles have also demonstrated a dose-dependent and selective antitumor effect on breast cancer cells nih.gov.
The table below summarizes the in vitro anti-cancer activity of various bismuth compounds.
| Bismuth Compound | Cancer Cell Line | Activity Metric | Result |
| Bismuth(III) thiosemicarbazone complex I | A549 (Human lung cancer) | IC50 | 2.68 µM researchgate.net |
| Bismuth(III) thiosemicarbazone complex III | A549 (Human lung cancer) | IC50 | 1.08 µM researchgate.net |
| Biogenic Bismuth Nanoparticles | HT-29 (Human colon adenocarcinoma) | IC50 (24h) | 28.7 ± 1.4 µg/ml nih.gov |
| Bismuth Lipophilic Nanoparticles (BisBAL NPs) | MCF-7 (Human breast cancer) | Therapeutic Range | 1–25 µM nih.gov |
| Heterocyclic organobismuth(III) compound | HL-60 (Human promyelocytic leukemia) | IC50 (12h) | 0.151 µM mdpi.com |
This table is based on available data and is for informational purposes only.
Investigational Neurological Applications (e.g., Paraplegia Models)
While high doses of bismuth can lead to neurotoxicity, researchers are exploring the potential therapeutic applications of certain bismuth compounds in neurological contexts. Studies have shown that bismuth can be taken up by motor neurons in mice after oral administration of various bismuth compounds nih.gov. This suggests that bismuth compounds can cross biological barriers to enter the nervous system, a critical aspect for developing therapies for neurological disorders.
One area of investigation is the potential use of bismuth compounds in neurodegenerative diseases. A patent has been filed for the use of bismuth potassium citrate (B86180) in the preparation of drugs for preventing or treating neurodegenerative diseases, including Alzheimer's disease google.com. The proposed mechanism involves the inhibition of Tau protein aggregation, a hallmark of several neurodegenerative conditions google.com. Furthermore, some research suggests that bismuth subsalicylate, with its anti-inflammatory and antioxidant properties, could potentially mitigate neurodegenerative processes researchgate.net. Another study has explored the use of bismuth tungstate (B81510) nanomaterials in the context of exercise rehabilitation for patients with lumbar disc herniation, suggesting a role in managing pain and improving spinal cord dysfunction nih.gov.
Antiviral Research
Bismuth compounds have demonstrated broad-spectrum antiviral activity, inhibiting the replication of a range of viruses. This has led to investigations into their potential as treatments for various viral infections. The antiviral mechanism of bismuth is believed to involve the inhibition of essential viral enzymes.
Recent research has focused on the efficacy of bismuth compounds against coronaviruses, including SARS-CoV-2. Studies have shown that bismuth can inhibit key viral enzymes such as the main protease (Mpro), papain-like protease (PLpro), and helicase (Hel) researchgate.nethku.hk. For instance, ranitidine (B14927) bismuth citrate (RBC) was identified as a potent inhibitor of the SARS-CoV-2 helicase, with IC50 values of 0.69 µM for ATPase activity and 1.2 µM for DNA-unwinding activity. The combination of colloidal bismuth subcitrate (CBS) with N-acetyl-L-cysteine (NAC) has also shown potent antiviral effects, significantly reducing viral loads in preclinical models hku.hk. Beyond coronaviruses, bismuth compounds have also been shown to inhibit the replication of other enteric viruses, such as rotavirus journals.co.za.
The table below presents the in vitro antiviral activity of selected bismuth compounds.
| Bismuth Compound | Virus/Viral Enzyme | Activity Metric | Result |
| Ranitidine Bismuth Citrate (RBC) | SARS-CoV-2 Helicase (ATPase activity) | IC50 | 0.69 µM |
| Ranitidine Bismuth Citrate (RBC) | SARS-CoV-2 Helicase (DNA-unwinding) | IC50 | 1.2 µM |
| Bi(NAC)3 | SARS-CoV-2 PLpro | IC50 | 1.00 ± 0.24 µM hku.hk |
| Bi(NAC)3 | SARS-CoV-2 Mpro | IC50 | 20.10 ± 1.49 µM hku.hk |
| Bi(NAC)3 | SARS-CoV-2 Helicase (dsDNA-unwinding) | IC50 | 1.27 ± 0.37 µM hku.hk |
| Bi(6-TG)3 | SARS-CoV-2 (Omicron BA.5) | EC50 | 1.18 ± 0.09 µM nih.gov |
This table is based on available data and is for informational purposes only.
Synergistic Effects with Other Therapeutic Agents and Combination Therapies
The exploration of bismuth tribromophenate in combination with other therapeutic agents is an emerging area of interest, driven by the overarching goal of enhancing antimicrobial efficacy, accelerating wound healing, and combating antimicrobial resistance. While research specifically detailing the synergistic effects of bismuth tribromophenate is still developing, the broader understanding of bismuth compounds' antimicrobial mechanisms provides a foundation for investigating potential combination therapies.
The primary rationale for combining bismuth tribromophenate with other agents lies in the potential for synergistic or additive effects, where the combined therapeutic outcome is greater than the sum of the individual effects. This can manifest as a broader spectrum of antimicrobial activity, a reduced likelihood of bacterial resistance, or an enhanced wound healing environment.
Combination with Topical Antibiotics and Antiseptics
One of the most promising areas of investigation is the combination of bismuth tribromophenate with topical antibiotics. A documented clinical technique for postoperative wound care involves the application of mupirocin (B1676865) ointment followed by a bismuth tribromophenate-impregnated gauze. mdedge.com This practice suggests a complementary action, where the potent, specific antibacterial action of mupirocin is paired with the broad, bacteriostatic, and wound-soothing properties of bismuth tribromophenate. The potential for a synergistic interaction, where bismuth tribromophenate could enhance the efficacy of mupirocin against resistant strains like MRSA, is an area ripe for further investigation.
Patent literature also points towards the intended use of bismuth tribromophenate in combination with other bacteriostatic agents. One patent for a hydrogel wound dressing includes the option of incorporating bismuth tribromophenate alongside antibiotics such as bacitracin and erythromycin. google.com The inclusion of these agents in a single formulation is predicated on the principle of combined therapeutic effect, aiming to provide a multi-pronged attack against microbial invasion and to promote a favorable healing environment.
| Therapeutic Agent Category | Potential Synergistic Partner | Rationale for Combination |
| Topical Antibiotics | Mupirocin | Complementary antimicrobial action; potential for overcoming mupirocin resistance. |
| Bacitracin | Broadened antibacterial spectrum; combined bacteriostatic and bactericidal effects. | |
| Erythromycin | Targeting a wider range of gram-positive bacteria. | |
| Topical Antiseptics | Chlorhexidine | Potential for enhanced and broader-spectrum antimicrobial activity. |
| Wound Healing Agents | Silver Sulfadiazine (B1682646) | While often used as a comparator, a combination could potentially offer broad-spectrum antimicrobial action with enhanced healing properties. |
Comparative Efficacy with Other Therapeutic Agents
While not a direct study of synergy, comparative studies of wound dressings provide valuable insights. Research comparing dressings containing bismuth tribromophenate (e.g., this compound™) with those containing other active agents, such as silver sulfadiazine, have been conducted, particularly in the context of pediatric burn wounds.
One retrospective study found that while the time to skin grafting was longer in patients treated with bismuth tribromophenate gauze compared to silver sulfadiazine cream, the mean area of the skin graft required was significantly smaller. researchgate.netnih.govwayne.edunih.gov This suggests that the environment created by the bismuth tribromophenate dressing may promote better healing of the zone of stasis in mixed-depth burns, ultimately reducing the wound area requiring grafting. researchgate.netnih.govnih.gov
Table of Comparative Burn Wound Healing Outcomes
| Treatment Group | Mean Skin Graft Area (cm²) | Time to Grafting (days) | Key Finding |
|---|---|---|---|
| Bismuth Tribromophenate Gauze | 147 | 24 | Significantly smaller graft area, suggesting better wound healing. researchgate.netnih.govnih.gov |
| Silver Sulfadiazine Cream | 336 | 9.9 | Larger graft area required. researchgate.netnih.govnih.gov |
Influence of Formulation on Antimicrobial Activity
A critical factor in the potential for synergistic effects is the formulation and delivery of bismuth tribromophenate. Research has shown that when bismuth tribromophenate is bound within a petrolatum-based dressing like this compound™, it may not exhibit a significant zone of inhibition against a range of common burn pathogens. researchgate.netnih.gov However, when unbound from the dressing, bismuth tribromophenate demonstrates antimicrobial activity against a majority of these pathogens. researchgate.netnih.gov
This finding underscores the importance of the vehicle in which bismuth tribromophenate is delivered. For synergistic effects to be realized, the compound must be available at the wound site to interact with microbial targets. Future research into combination therapies will likely focus on formulations that allow for the sustained release of active bismuth tribromophenate, alongside other therapeutic agents.
Methodological Considerations in Bismuth Tribromophenate Research
In Vitro Assay Methodologies
Zone of Inhibition Assays for Antimicrobial Activity
The zone of inhibition assay is a widely used method to evaluate the antimicrobial properties of substances like bismuth tribromophenate. This technique involves placing a sample of the test material, often a dressing impregnated with the compound, onto an agar (B569324) plate that has been inoculated with a specific microorganism. After an incubation period, the area around the sample where bacterial growth is prevented, known as the zone of inhibition, is measured.
However, studies have shown conflicting results regarding the effectiveness of bismuth tribromophenate in this type of assay. One study found that a dressing containing 3% bismuth tribromophenate (Xeroform®) showed no measurable zone of inhibition against 15 common burn pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govresearchgate.net In contrast, when 3% bismuth tribromophenate was tested as a suspension in glycerol (B35011), independent of the dressing, it demonstrated antimicrobial activity against 12 out of 13 pathogens. nih.gov This suggests that the petrolatum base of the dressing may hinder the release of the active compound.
Another study comparing a handmade 3% bismuth tribromophenate-petrolatum dressing to the commercial this compound® dressing also reported that both had similar bacteriostatic effects when tested against Escherichia coli. nih.gov The handmade dressing was prepared by mixing 3% bismuth tribromophenate powder with petroleum jelly and applying it to gauze. nih.gov
It is important to note that the composition of the testing medium and the form of the bismuth compound can significantly impact the results. For instance, bismuth subsalicylate, another bismuth-containing compound, did show zones of inhibition against certain bacteria in the same study where this compound® did not. nih.govresearchgate.net
Table 1: Zone of Inhibition (ZOI) Data for Bismuth Compounds
| Compound/Dressing | Microorganism | Zone of Inhibition (mm) | Source |
| This compound® (3% Bismuth Tribromophenate) | 15 Common Burn Pathogens | No measurable zone | nih.govresearchgate.net |
| 3% Bismuth Tribromophenate in Glycerol | 12 of 13 Burn Pathogens | Activity observed | nih.gov |
| Bismuth Subsalicylate | Methicillin-sensitive S. aureus (MSSA) | 47.2 (mean) | nih.govresearchgate.net |
| Bismuth Subsalicylate | Methicillin-resistant S. aureus (MRSA) | 13.8 (in one of three plates) | nih.govresearchgate.net |
| Bismuth Subsalicylate | Serratia marcescens | 89.6 (in one of three plates) | nih.govresearchgate.net |
| Bismuth Subsalicylate | Klebsiella pneumoniae | No measurable zone | nih.govresearchgate.net |
| Bismuth Subsalicylate | Escherichia coli | No measurable zone | nih.govresearchgate.net |
Minimum Inhibitory Concentration (MIC) Determinations
Minimum Inhibitory Concentration (MIC) is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This assay is crucial for understanding the potency of a compound like bismuth tribromophenate against specific pathogens.
Research has indicated that bismuth compounds can have significant antimicrobial activity, with some demonstrating low MIC values. For instance, certain bismuth compounds have shown the ability to inhibit the growth of multidrug-resistant strains like MRSA and Vancomycin-resistant Enterococcus (VRE) at concentrations as low as 0.63 µM.
Studies on other bismuth complexes, not specifically tribromophenate, have also shown promising MIC values against various bacteria. For example, a binuclear Bi³⁺ complex demonstrated MIC values of 8.84 µM against three strains of Helicobacter pylori, making it more active than some commercially available bismuth salts. nih.gov Another bismuth coordination polymer had MIC values of 11.4 and 13.4 µM against two other H. pylori strains. nih.gov Furthermore, a bismuth complex with pyridine-2-thiol-1-oxide showed MIC values ranging from 2.49 to 21.18 µM against both standard and drug-resistant strains of Mycobacterium tuberculosis. nih.gov
While specific MIC data for bismuth tribromophenate is not extensively detailed in the provided search results, the data on related bismuth compounds suggest that the bismuth ion itself possesses potent antimicrobial properties. nih.gov The MIC assay provides a more precise measure of this activity compared to the zone of inhibition method, especially when the release of the active agent from a dressing is a limiting factor.
Proteomic and Metabolomic Analysis in Mechanistic Studies
Proteomic and metabolomic analyses are advanced techniques that provide insight into the molecular mechanisms by which a compound like bismuth tribromophenate exerts its effects. These approaches analyze the entire set of proteins (proteome) and small-molecule metabolites in a biological system, respectively.
While specific proteomic or metabolomic studies focused solely on bismuth tribromophenate were not identified in the search results, research on other bismuth compounds offers valuable insights into their potential mechanisms of action. For example, integrative proteomic and metabolomic analyses of Helicobacter pylori treated with bismuth revealed significant changes in the bacterium's cellular processes. mdpi.com Bismuth was found to downregulate virulence factors, disrupt flagella assembly (which is crucial for bacterial movement and colonization), and inhibit antioxidant enzymes. mdpi.com
Furthermore, such studies have identified new molecular targets for bismuth, including proteins involved in the bacterium's ability to adhere to host cells. mdpi.com Metabolomic analysis has also shown that bismuth can disrupt key metabolic pathways in bacteria, including energy metabolism. mdpi.com These findings suggest that bismuth compounds, likely including bismuth tribromophenate, have a multi-targeted mechanism of action, which could reduce the likelihood of bacteria developing resistance. mdpi.com
Genomic analysis, often used in conjunction with proteomics, can help identify candidate genes responsible for pathogenicity and virulence, providing a more complete picture of how a compound affects a microorganism. researchgate.net
Cytotoxicity Assessment in Mammalian Cell Lines (e.g., Fibroblasts, Keratinocytes)
Assessing the cytotoxicity of a compound intended for wound healing is critical to ensure it does not harm the very cells responsible for tissue repair, such as fibroblasts and keratinocytes. In vitro cytotoxicity assays using these mammalian cell lines are a standard part of the preclinical evaluation of wound dressings.
One study investigated the biocompatibility of a handmade dressing containing 3% bismuth tribromophenate by incubating it with human dermal fibroblasts. nih.gov The results showed that there was no statistically significant difference in cytotoxicity between the handmade dressing, the commercial this compound® dressing, and a plain Kerlix gauze control. nih.gov This indicates that the bismuth tribromophenate dressing is biocompatible and does not exhibit significant toxicity to these key skin cells. nih.gov This is a notable finding, as some other antimicrobial agents used in wound dressings, such as those containing ionized silver, can be highly cytotoxic to keratinocytes. nih.gov
Other research on bismuth nanoparticles has also explored their cytotoxic effects on mammalian cell lines, providing broader context on the biological interactions of bismuth at the cellular level. nih.gov Studies on various bismuth(III) complexes have shown a range of cytotoxic activities against different cancer cell lines, with some exhibiting low toxicity to non-cancerous cell lines like human lung fibroblasts. mdpi.com The specific ligands attached to the bismuth ion appear to play a crucial role in determining the compound's cytotoxicity. mdpi.com
Preclinical Animal Model Design and Outcome Metrics
Burn and Wound Healing Models: Assessment of Re-epithelialization Rate and Wound Closure
Preclinical animal models are essential for evaluating the in vivo efficacy of wound healing agents like bismuth tribromophenate. Swine models are often considered highly relevant for studying burn wounds due to the structural similarities between pig and human skin. jove.com These models allow for the investigation of various aspects of the healing process in wounds of different depths. jove.com
A key outcome metric in these studies is the rate of re-epithelialization and the time to complete wound closure. One study utilizing an excisional wound model in rats compared a handmade 3% bismuth tribromophenate dressing to this compound® and a plain gauze control. nih.gov The results showed no statistically significant difference in the mean time to wound closure among the three groups. nih.gov The mean re-epithelialization time was approximately 13.0 to 14.0 days for all dressings. nih.gov
Another study retrospectively analyzed pediatric burn patients treated with a "stick-down" bismuth tribromophenate dressing protocol compared to a non-stick-down approach. researchgate.netoup.com This study found no significant difference in the re-epithelialization rates or the median time to re-epithelialization between the two groups. researchgate.netoup.com The re-epithelialization rate was approximately 66% for both, with a median time to healing of 12 to 13 days. researchgate.netoup.com
In more complex wounds, dressings containing bismuth tribromophenate have been used as part of the treatment regimen, with re-epithelialization being a key marker of healing progress. hmpgloballearningnetwork.com
Table 2: Findings from Preclinical and Clinical Wound Healing Studies
| Study Type | Model | Treatment Groups | Key Outcome | Finding | Source |
| Preclinical | Rat Excisional Wound | Handmade Bismuth Dressing, this compound®, Kerlix Gauze | Mean Time to Wound Closure | No significant difference (approx. 13-14 days for all groups) | nih.gov |
| Retrospective Clinical | Pediatric Partial-Thickness Burns | Stick-Down vs. Non-Stick-Down Bismuth Dressing | Re-epithelialization Rate & Time | No significant difference (Rate: ~66%; Time: 12-13 days) | researchgate.netoup.com |
Infection Models: Quantification of Bacterial Burden and Inflammatory Markers
In the study of Bismuth Tribromophenate, particularly within its application in wound dressings like this compound™, infection models are crucial for evaluating its antimicrobial efficacy. Research methodologies focus on quantifying the reduction in bacterial load and assessing the host's inflammatory response.
Quantification of Bacterial Burden
The assessment of Bismuth Tribromophenate's effect on microbial life is approached through several methodological lenses. A primary in-vitro technique is the zone of inhibition assay, also known as the Kirby-Bauer test, which measures a substance's ability to prevent bacterial growth on an agar plate. nih.govresearchgate.netnih.gov Studies have yielded varied results with this method. For instance, some research has demonstrated that dressings containing Bismuth Tribromophenate are bacteriostatic against Gram-negative bacteria like Escherichia coli. nih.gov In these tests, bacterial growth was inhibited in areas directly occluded by the dressing. nih.gov
However, other significant research investigating the antimicrobial spectrum of petrolatum-based gauze with 3% Bismuth Tribromophenate (this compound®) found no measurable zone of inhibition against a wide array of 15 common burn pathogens. researchgate.netnih.gov This panel included resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria like Pseudomonas aeruginosa and Candida albicans. researchgate.netnih.gov A critical finding from these studies was that while the complete this compound® dressing was inactive in the assay, a 3% w/v suspension of Bismuth Tribromophenate in glycerol, unbound to the gauze, demonstrated antimicrobial activity against 12 of 13 tested pathogens. researchgate.netnih.gov This suggests that the petrolatum vehicle may limit the diffusion of the active compound into the agar, impacting the results of this specific in-vitro test. nih.gov
To supplement these in-vitro models, researchers utilize quantitative bacterial cultures from tissue biopsies, typically reported in colony-forming units per gram (CFU/g) of tissue, to determine the bioburden in in-vivo wound models. mdpi.com A bacterial count of over 10^5 CFU/g is often correlated with wound infection. mdpi.com Furthermore, advanced imaging techniques like Scanning Electron Microscopy (SEM) have been employed for the in-situ characterization of biofilm on wound dressings. nih.govresearchgate.net This method allows for the direct visualization and evaluation of bacterial density and biofilm microstructure on dressing samples that have been in contact with a wound, providing a more direct assessment of antimicrobial performance in a clinically relevant context. nih.gov
| Pathogen | Test Article | Finding | Reference |
| Escherichia coli | Bismuth Tribromophenate Dressing | Bacteriostatic effect observed under dressing | nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | This compound® Gauze (3% Bismuth Tribromophenate) | No measurable Zone of Inhibition | researchgate.netnih.gov |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | This compound® Gauze (3% Bismuth Tribromophenate) | No measurable Zone of Inhibition | researchgate.netnih.gov |
| Pseudomonas aeruginosa | This compound® Gauze (3% Bismuth Tribromophenate) | No measurable Zone of Inhibition | researchgate.netnih.gov |
| Candida albicans | This compound® Gauze (3% Bismuth Tribromophenate) | No measurable Zone of Inhibition | researchgate.netnih.gov |
| 12 of 13 Common Burn Pathogens | 3% Bismuth Tribromophenate in Glycerol | Antimicrobial activity observed | researchgate.netnih.gov |
Inflammatory Markers
The inflammatory response is a critical component of the wound healing process. A decrease in inflammatory markers is considered a positive indicator of wound infection resolution. jabfm.org While clinical signs of inflammation such as erythema, swelling, and tenderness are standard observational endpoints in studies involving Bismuth Tribromophenate, detailed molecular quantification of specific inflammatory markers is less commonly reported in the literature for this specific compound. mdpi.comjabfm.org In the broader context of wound healing research, the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6 are key endpoints for evaluating the efficacy of novel antimicrobial and healing agents. mdpi.comcaltech.edu The investigation into the direct effects of Bismuth Tribromophenate on these specific molecular markers remains an area for further detailed research.
Histopathological and Molecular Endpoints in Tissue Regeneration Research
Research into the tissue regeneration capabilities of Bismuth Tribromophenate relies on a combination of histopathological examinations and, increasingly, the analysis of molecular endpoints to understand the cellular and matrix-level events during healing.
Histopathological Endpoints
Another key histopathological marker is the formation and quality of granulation tissue, the new connective tissue and microscopic blood vessels that form on the surfaces of a wound during the healing process. nih.gov Studies may assess the area or thickness of this new tissue as a measure of proliferative phase success. nih.gov In burn wound models, a significant outcome is the preservation of the "zone of stasis"—the area surrounding the necrotic tissue. The use of Bismuth Tribromophenate dressings has been associated with smaller requirements for skin grafting compared to other treatments, indicating that the dressing promotes healing and regeneration in these at-risk tissues. grafiati.com
More detailed histopathological evaluations in advanced wound healing research, which can be applied to Bismuth Tribromophenate studies, include the measurement of:
Epidermal and Dermal Thickness: To assess the maturation of the newly formed skin. oup.comgoogle.com
Rete Ridge Formation: The presence and number of these undulations at the dermal-epidermal junction signify a more mature and stable epidermis. oup.com
Scar Elevation Index (SEI): A measure used to quantify the degree of scarring. oup.com
| Histopathological Endpoint | Description | Research Context/Study Finding | Reference |
| Rate of Re-epithelialization | Measurement of time to wound closure or percentage of wound covered by new epithelium. | No statistical difference in mean re-epithelialization time between handmade Bismuth Tribromophenate dressing and this compound®. | nih.govresearchgate.net |
| Granulation Tissue Formation | Assessment of the volume and quality of new connective tissue and microvasculature. | Treatments containing bismuth have been shown to increase granulation tissue formation. | nih.gov |
| Skin Graft Size Reduction | The final area of the wound requiring a skin graft. | Bismuth Tribromophenate gauze treatment resulted in significantly smaller skin grafts compared to silver sulfadiazine (B1682646). | grafiati.com |
| Epidermal/Dermal Thickness | Microscopic measurement of skin layer thickness. | A standard parameter for evaluating the quality of microscopic wound healing. | oup.comgoogle.com |
Molecular Endpoints
The analysis of molecular endpoints offers deeper insight into the specific pathways and proteins driving tissue regeneration. While this represents an emerging area for Bismuth Tribromophenate research, the methodologies are well-established in the broader field of wound science. These endpoints involve quantifying key molecules that regulate the healing cascade.
Key molecular markers include:
Structural Proteins: Analysis of collagen types, specifically the ratio of Type I to Type III collagen, is critical for assessing scar tissue quality and maturation. google.com The presence of other proteins like elastin (B1584352) and myofibroblasts is also evaluated. google.com
Growth Factors and Cytokines: The expression levels of growth factors such as Platelet-Derived Growth Factor (PDGF), Transforming Growth Factor-beta (TGF-β), and Vascular Endothelial Growth Factor (VEGF) are measured as they are crucial for stimulating cell proliferation and angiogenesis. caltech.edu
Matrix Metalloproteinases (MMPs): The activity of MMPs is essential for remodeling the extracellular matrix. Their levels are often analyzed to understand the balance between tissue deposition and degradation during the final phases of healing. caltech.edu
Future Directions and Unresolved Challenges in Bismuth Tribromophenate Research
Deeper Elucidation of Complex and Incompletely Understood Mechanisms of Action
A primary challenge in the field is the incomplete understanding of Bismuth Tribromophenate's precise mechanisms of action. rsc.orgnih.gov While it is generally accepted that the bismuth ions released from the compound are responsible for its antimicrobial effects, the specific molecular targets and pathways are not fully mapped out. nih.gov
Key Research Questions:
Molecular Targets: Identifying the specific bacterial enzymes, proteins, and cellular structures that bismuth ions interact with is crucial. nih.govmdpi.com Research suggests that bismuth can interfere with various cellular processes, including enzyme activity and protein synthesis, and disrupt microbial organelles, leading to cell death. nih.gov
Multi-target Action: Bismuth compounds are known to have a multifactorial mechanism of action, which may explain the low rate of bacterial resistance development. nih.gov Further investigation into these multiple targets could reveal synergistic effects and provide a more comprehensive picture of its antimicrobial power. nih.govmdpi.com
Bacteriostatic vs. Bactericidal: While often described as bacteriostatic, meaning it inhibits bacterial growth, some studies suggest it may have bactericidal properties (killing bacteria) under certain conditions. ontosight.ainih.gov Clarifying this distinction and the factors that influence it is essential for optimizing its clinical use.
Recent studies have begun to employ advanced techniques like proteomics and metabolomics to unravel the complex interactions between bismuth and bacterial cells, offering deeper insights into its mode of action. nih.govresearchgate.net
Rational Design and Synthesis of Novel Bismuth Tribromophenate Derivatives and Analogues
The development of new derivatives and analogues of Bismuth Tribromophenate holds significant promise for improving its efficacy and expanding its therapeutic applications. nih.govresearchgate.net By modifying the chemical structure, researchers aim to enhance properties such as solubility, stability, and antimicrobial activity. nih.gov
Strategies for Derivative Synthesis:
Ligand Modification: Altering the tribromophenol ligand or introducing different organic moieties could modulate the compound's properties. This could lead to derivatives with enhanced activity against specific pathogens or improved release kinetics of the active bismuth ions. nih.gov
Coordination Chemistry: Exploring different coordination complexes of bismuth with various ligands can lead to novel compounds with unique biological activities. nih.govresearchgate.net The stability of these complexes in physiological environments is a critical factor influencing their effectiveness. nih.gov
The table below summarizes some research on novel bismuth compounds and their potential advantages.
| Bismuth Compound Type | Potential Advantages | Relevant Research Focus |
| Bismuth-Thiol Complexes | Enhanced activity against drug-resistant bacteria. | Investigating the role of thiol-containing ligands in improving the efficacy of bismuth. researchgate.net |
| Organobismuth Compounds | Potential for significant anticancer activities. | Exploring the cytotoxic pathways and mechanisms of apoptosis induction in tumor cells. nih.govmdpi.com |
| Bismuth Nanoparticles | Broad-spectrum antimicrobial and antifungal properties. rsc.org | Optimizing synthesis methods and functionalization to improve clinical effectiveness. rsc.org |
Research into Enhanced Bioavailability and Targeted Delivery Systems
A significant hurdle for many bismuth compounds, including Bismuth Tribromophenate, is their limited bioavailability due to low solubility in physiological environments. nih.govmdpi.com Overcoming this challenge is a key focus of current research.
Approaches to Enhance Bioavailability:
Nanoformulations: Encapsulating Bismuth Tribromophenate or its derivatives in nanoparticles can improve solubility, protect the compound from degradation, and facilitate targeted delivery. rsc.orgrsc.org Bismuth oxide nanoparticles, for instance, are being explored as promising carriers for drug delivery. ekb.eg
Biopolymeric Systems: Incorporating bismuth agents into biocompatible polymers like polysaccharides can create controlled-release systems, enhancing their bioavailability and efficacy. nih.gov
Targeted Delivery: Functionalizing delivery systems with molecules that specifically bind to targets on bacterial cells or in diseased tissues can increase the local concentration of the drug, improving its therapeutic index while minimizing systemic exposure. rsc.orgfiveable.me
The development of such advanced delivery systems is crucial for moving beyond topical applications and exploring the systemic potential of bismuth compounds. rsc.orgekb.eg
Exploration of Emerging Therapeutic Indications and Untapped Potential
While Bismuth Tribromophenate is primarily known for its use in wound care, the broader family of bismuth compounds has shown promise in a variety of therapeutic areas. mdpi.comnih.govnih.gov This suggests that Bismuth Tribromophenate itself, or its derivatives, may have untapped potential.
Potential Future Applications:
Antiviral Agents: Some bismuth drugs, like ranitidine (B14927) bismuth citrate (B86180), have demonstrated potential antiviral activity, for example, by inhibiting the replication of viruses like SARS-CoV-2. hku.hk This opens the door to investigating the antiviral properties of other bismuth compounds.
Anticancer Therapy: Research is ongoing into the use of bismuth compounds to enhance the effectiveness of anticancer drugs and as standalone therapeutic agents. mdpi.comfiveable.me Their low toxicity profile makes them attractive candidates for combination therapies. fiveable.me
Treatment of Other Infections: Bismuth compounds have historically been used to treat a range of bacterial infections. nih.gov There is renewed interest in exploring their efficacy against multidrug-resistant pathogens. mdpi.comnih.gov
The "green" and non-toxic reputation of bismuth makes it an attractive element for the development of new medicines for a wide range of diseases. nih.gov
Addressing Challenges in Synthetic Reproducibility and Industrial Scale-Up Research
For any promising new derivative of Bismuth Tribromophenate to reach clinical application, challenges related to its synthesis and large-scale production must be addressed.
Key Considerations:
Synthetic Reproducibility: Developing robust and reproducible synthetic methods is essential to ensure consistent product quality and purity. nih.govsibran.ru The synthesis of bismuth compounds can be complex, and achieving a stable and pure final product can be challenging. sibran.rugoogle.com
Industrial Scale-Up: Processes that are successful on a laboratory scale must be adaptable to large-scale industrial production in a cost-effective manner. sibran.ru This involves optimizing reaction conditions, minimizing toxic byproducts, and ensuring the final product meets stringent regulatory standards. sibran.ru
Cost-Effectiveness: The cost of raw materials and the complexity of the synthesis process will influence the final price of the drug. Research into more efficient and economical production methods is crucial for making new therapies accessible. researchgate.net
For example, the traditional synthesis of Bismuth Tribromophenate involves reacting bismuth nitrate (B79036) with 2,4,6-tribromophenol (B41969). Scaling up this process requires careful control of reaction parameters to ensure a stable and effective ointment base. google.com
Q & A
Basic Research Questions
Q. What established methodologies are recommended for synthesizing Bismuth Tribromophenate, and how can reaction conditions be optimized for high purity?
- Methodological Answer : Synthesis protocols can be identified via chemical databases (e.g., SciFinder) using the compound’s CAS Registry Number (if available) to avoid ambiguities in naming conventions. Key parameters to optimize include solvent selection (polar vs. non-polar), stoichiometric ratios of reactants, and temperature control. Researchers should cross-reference patents or peer-reviewed articles for validated procedures and validate purity via elemental analysis or HPLC .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing Bismuth Tribromophenate’s structural properties?
- Methodological Answer : X-ray diffraction (XRD) is critical for crystallographic analysis, while NMR spectroscopy (particularly and ) can elucidate molecular structure. FT-IR confirms functional groups (e.g., phenolates), and XPS verifies bismuth oxidation states. For nanomaterials, TEM or SEM may assess morphology. Always calibrate instruments using reference standards and replicate analyses to ensure reproducibility .
Q. How is Bismuth Tribromophenate applied in preclinical wound care models, and what are standard outcome metrics?
- Methodological Answer : In burn/wound studies, researchers typically use in vitro antimicrobial assays (e.g., zone of inhibition) followed by in vivo models (e.g., rodent excisional wounds). Outcome metrics include bacterial load reduction, histopathological analysis of tissue regeneration, and inflammatory marker quantification. Control groups should include untreated wounds and standard antimicrobial dressings (e.g., silver-based) for comparative efficacy .
Advanced Research Questions
Q. How can researchers design rigorous comparative studies to evaluate Bismuth Tribromophenate’s bacteriostatic efficacy against multidrug-resistant pathogens?
- Methodological Answer : Utilize the PICO framework: P opulation (e.g., Pseudomonas aeruginosa-infected wounds), I ntervention (Bismuth Tribromophenate dressings), C omparison (commercial antimicrobial agents), and O utcomes (time to biofilm disruption). Incorporate double-blinded randomization in animal models and use longitudinal data analysis to track efficacy over time. Ensure ethical compliance with institutional review boards .
Q. What strategies resolve contradictions in reported biological activity data for Bismuth Tribromophenate across studies?
- Methodological Answer : Conduct a systematic review with meta-analysis, stratifying data by variables such as formulation (e.g., petrolatum blend vs. aqueous suspension), pathogen strain, and exposure duration. Use statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity. Replicate conflicting experiments under standardized conditions to isolate confounding factors (e.g., solvent interactions) .
Q. How can researchers formulate hypotheses about Bismuth Tribromophenate’s mechanism of action using computational modeling?
- Methodological Answer : Employ density functional theory (DFT) to model bismuth-ligand interactions and predict binding affinities to bacterial membrane proteins. Validate predictions with in vitro assays (e.g., surface plasmon resonance) and transcriptomic profiling to identify gene expression changes in treated pathogens. Cross-reference results with existing crystallographic data to refine models .
Q. What ethical and practical considerations apply when requesting non-public datasets for Bismuth Tribromophenate research?
- Methodological Answer : Draft a detailed research proposal outlining objectives, methodology, and data security protocols. Emphasize alignment with the FINER criteria (Feasible, Novel, Ethical, Relevant). For proprietary data (e.g., clinical trial records), negotiate data-sharing agreements specifying usage restrictions and co-authorship terms. Always cite primary sources to maintain transparency .
Methodological Frameworks and Tools
- Literature Review : Use CAS Registry Numbers and Boolean operators (AND/OR/NOT) in SciFinder to filter studies by synthesis route, application, or toxicity profile. Avoid generic terms like “antimicrobial” without compound-specific modifiers .
- Data Analysis : Apply R or Python for dose-response modeling (e.g., EC50 calculations) and GraphPad Prism for visualizing time-dependent efficacy trends. Share raw datasets via repositories like Zenodo to facilitate reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
